molecular formula C12H9F3N2O B2548390 2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile CAS No. 337919-86-5

2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile

Cat. No.: B2548390
CAS No.: 337919-86-5
M. Wt: 254.212
InChI Key: ZVXCOGYAHLCAOV-XAOWMYDVSA-N
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Description

2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile is an organic compound with a complex structure that includes a methoxyimino group, a trifluoromethyl-substituted phenyl ring, and an acrylonitrile moiety

Preparation Methods

The synthesis of 2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-(trifluoromethyl)benzaldehyde with methoxyamine hydrochloride to form the corresponding methoxyimine. This intermediate is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile exerts its effects involves interactions with specific molecular targets. The methoxyimino group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The acrylonitrile moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their activity.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as 2-[(Methoxyimino)methyl]-3-phenylacrylonitrile and 2-[(Methoxyimino)methyl]-3-[4-(methyl)phenyl]acrylonitrile, 2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]acrylonitrile stands out due to the presence of the trifluoromethyl group. This group imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. The trifluoromethyl group also contributes to the compound’s high thermal and chemical stability, making it suitable for various industrial applications .

Properties

IUPAC Name

(Z)-2-[(E)-methoxyiminomethyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-18-17-8-10(7-16)6-9-2-4-11(5-3-9)12(13,14)15/h2-6,8H,1H3/b10-6+,17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXCOGYAHLCAOV-XAOWMYDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(=CC1=CC=C(C=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(=C/C1=CC=C(C=C1)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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